4-Bromo-5-fluoro-7-methylindoline-2,3-dione
CAS No.:
Cat. No.: VC16479202
Molecular Formula: C9H5BrFNO2
Molecular Weight: 258.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrFNO2 |
|---|---|
| Molecular Weight | 258.04 g/mol |
| IUPAC Name | 4-bromo-5-fluoro-7-methyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C9H5BrFNO2/c1-3-2-4(11)6(10)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
| Standard InChI Key | GICXJQGLDMHWKA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C2=C1NC(=O)C2=O)Br)F |
Introduction
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline class, specifically a derivative of indoline-2,3-dione. This compound is characterized by its molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 g/mol . It is a halogenated derivative, featuring both bromine and fluorine substituents, which are commonly used in pharmaceutical and agrochemical synthesis due to their ability to modify the biological activity of compounds.
Synthesis and Preparation
The synthesis of halogenated indoline derivatives often involves complex multi-step reactions. For similar compounds like 5-chloro-7-methylindoline-2,3-dione, a one-pot process has been developed involving the sequential cyclization and chlorination of 2-hydroxyimino-N-(o-tolyl)acetamide using sulfuric acid and acetic acid, followed by the addition of sulfur dioxide and chlorine gas . While specific synthesis details for 4-Bromo-5-fluoro-7-methylindoline-2,3-dione are not readily available, it is likely that its preparation involves analogous methods, potentially using bromination and fluorination steps.
Biological and Chemical Applications
Halogenated indoline derivatives are of interest in various fields, including pharmaceuticals and agrochemicals, due to their potential biological activities. For instance, isatin derivatives have shown promise in inhibiting monoamine oxidase (MAO), which is relevant for neurological disorders . The presence of bromine and fluorine in 4-Bromo-5-fluoro-7-methylindoline-2,3-dione could modify its biological activity, making it a candidate for further research in drug development or as an intermediate in chemical synthesis.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume